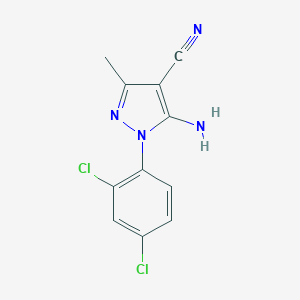

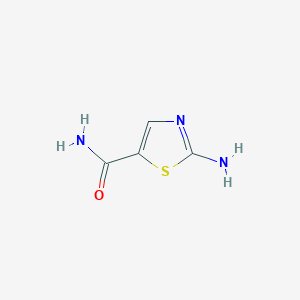

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound . It is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile”, often involves the use of versatile synthons such as 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these synthons with other compounds under specific conditions can lead to the formation of the desired pyrazole derivative .Molecular Structure Analysis

The molecular structure of “5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” can be analyzed using various techniques such as elemental microanalysis, FTIR, and NMR . These techniques can provide detailed information about the compound’s atomic composition, functional groups, and molecular connectivity .Chemical Reactions Analysis

The chemical reactions involving “5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” can be complex and varied. For instance, heating acrylamide derivative with thiosemicarbazide under reflux can lead to the formation of a related compound .Scientific Research Applications

-

Pharmaceutical Chemistry

- Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- The methods of application or experimental procedures involve the synthesis of these compounds . For example, a rapid and effective microwave-assisted procedure has been reported for the formation of a spectrum of fused imidazo-5-amino-1-phenyl-1,2,4-triazoles .

- The outcomes of these studies have shown that these compounds exhibit potent antileishmanial and antimalarial activities .

-

Medicinal Chemistry

- 1,2,3-Triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry . They offer a wide range of versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents .

- The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

- In vitro assay of developed synthetics with different microbial strains have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

-

Agrochemistry

- 1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

- The methods of application or experimental procedures involve the synthesis of these compounds .

- The outcomes of these studies have shown that these compounds exhibit potent activities in the field of agrochemistry .

-

Materials Sciences

- 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

- The methods of application or experimental procedures involve the synthesis of these compounds .

- The outcomes of these studies have shown that these compounds exhibit potent activities in the field of materials sciences .

-

Organic Catalysts

- 1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

- The methods of application or experimental procedures involve the synthesis of these compounds .

- The outcomes of these studies have shown that these compounds exhibit potent activities in the field of organic catalysts .

- Antimicrobial Activities

- 1,2,3-Triazoles and its derivatives have shown significant potential in advancing medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of anti-microbial agents .

- The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

- In vitro assay of developed synthetics with different microbial strains have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

Safety And Hazards

Future Directions

The future directions for research on “5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its pharmacological effects and potential applications in medicinal chemistry . The development of new synthetic routes and the study of its interactions with various biological targets could also be areas of interest .

properties

IUPAC Name |

5-amino-1-(2,4-dichlorophenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZXVPWAKMKNPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484946 |

Source

|

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

58791-83-6 |

Source

|

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)

![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)